molecular formula C17H16F3NO3 B8079987 1-(4-(Trifluoromethoxy)phenyl)ethanoneo-(4-methoxybenzyl) oxime

1-(4-(Trifluoromethoxy)phenyl)ethanoneo-(4-methoxybenzyl) oxime

Cat. No.: B8079987
M. Wt: 339.31 g/mol
InChI Key: JOXCKNAJIBUIRW-MTJSOVHGSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)ethanoneo-(4-methoxybenzyl) oxime is an organic compound characterized by the presence of trifluoromethoxy and methoxybenzyl groups

Preparation Methods

The synthesis of 1-(4-(Trifluoromethoxy)phenyl)ethanoneo-(4-methoxybenzyl) oxime typically involves the reaction of 1-(4-(Trifluoromethoxy)phenyl)ethanone with O-(4-methoxybenzyl) hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-(Trifluoromethoxy)phenyl)ethanoneo-(4-methoxybenzyl) oxime undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-(Trifluoromethoxy)phenyl)ethanoneo-(4-methoxybenzyl) oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)ethanoneo-(4-methoxybenzyl) oxime involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxime group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to 1-(4-(Trifluoromethoxy)phenyl)ethanoneo-(4-methoxybenzyl) oxime include:

Properties

IUPAC Name

(Z)-N-[(4-methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-12(14-5-9-16(10-6-14)24-17(18,19)20)21-23-11-13-3-7-15(22-2)8-4-13/h3-10H,11H2,1-2H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXCKNAJIBUIRW-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OCC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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